molecular formula C9H8Cl2O3S B2546777 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid CAS No. 1249655-47-7

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid

Cat. No.: B2546777
CAS No.: 1249655-47-7
M. Wt: 267.12
InChI Key: QBNJIMOKEXOFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid is a chlorinated aromatic compound featuring a propanoic acid backbone linked to a 2,5-dichlorobenzenesulfinyl group.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)sulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c10-6-1-2-7(11)8(5-6)15(14)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNJIMOKEXOFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid typically involves the reaction of 2,5-dichlorobenzenesulfinyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Research Implications and Limitations

  • Potential for antimicrobial development, given the efficacy of structurally related chlorinated derivatives.
  • Synthetic challenges in introducing stable sulfinyl groups without side reactions.
  • Need for targeted studies to confirm bioactivity, toxicity, and pharmacokinetics.

Data Tables

Table 1: Antimicrobial Activity of Chlorinated Propanoic Acid Derivatives

Compound E. coli (MIC, µg/mL) S. aureus (MIC, µg/mL) C. albicans (MIC, µg/mL)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 8 16 >64
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Not tested Not tested 32 (A. niger)

Table 2: Structural Comparison of Sulfur-Containing Analogs

Compound Sulfur Group Key Application
This compound Sulfinyl (S=O) Hypothesized antimicrobial
3-(Methylthio)propanoic acid methyl ester Methylthio (S-CH₃) Aroma/flavor chemistry

Biological Activity

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid is a compound with notable biological activity, particularly in the realms of medicinal chemistry and biochemical research. This article explores its synthesis, biological mechanisms, applications, and relevant case studies.

Chemical Structure and Synthesis

This compound features a sulfinyl group attached to a propanoic acid backbone with dichlorobenzene substituents. The synthesis typically involves:

  • Oxidation of thioethers to form the sulfinyl group.
  • Reactions with propanoic acid derivatives to attach the carboxylic acid functionality.

The biological activity of this compound is largely attributed to its ability to undergo sulfonylation reactions. This mechanism allows it to interact with various nucleophiles such as proteins and enzymes, modifying their function and influencing cellular pathways.

Key Mechanisms:

  • Protein Modification : The compound can modify proteins through sulfonylation, affecting protein interactions and stability.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Applications

This compound has been studied for various applications:

  • Proteomics Research : It is utilized in studies aimed at understanding protein interactions and post-translational modifications.
  • Pharmacological Research : Investigated for potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds synthesized from this structure demonstrated significant inhibition of bacterial growth in vitro .
  • Cancer Research : A study highlighted the compound's potential as a therapeutic agent in cancer treatment by targeting specific signaling pathways involved in tumor growth .
  • Neuroprotective Effects : Another investigation revealed that this compound could protect neuronal cells from oxidative stress, suggesting its use in treating neurodegenerative diseases .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Chemical Class Sulfonyl-containing carboxylic acidOther sulfonyl compounds
Biological Activity Antimicrobial, enzyme inhibitionVaries widely among analogs
Mechanism of Action Sulfonylation of proteinsDepends on specific structure
Therapeutic Potential Cancer treatment, neuroprotectionDiverse applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.